

A Comparative Benchmarking Guide to Commercially Available Desmethyloanzapine Reference Standards

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Compound of Interest

Compound Name: Desmethyloanzapine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available **desmethyloanzapine** reference standards, essential for researchers and professionals in drug development and quality control. **Desmethyloanzapine**, the primary metabolite of the atypical antipsychotic olanzapine, is critical for various analytical applications, including pharmacokinetic studies, metabolic monitoring, and impurity profiling.^{[1][2]} The selection of a high-quality, reliable reference standard is paramount for ensuring the accuracy and validity of analytical data.^{[3][4][5][6]}

This guide outlines key performance attributes of **desmethyloanzapine** reference standards from leading suppliers, supported by representative experimental data. It also provides detailed experimental protocols for the verification of these standards.

Key Performance Attributes & Comparative Data

The quality and reliability of a reference standard are defined by several key parameters. The following table summarizes a comparative analysis of **desmethyloanzapine** reference standards from prominent commercial suppliers.

Note: The data presented below is representative and intended for comparative purposes. For lot-specific data, please refer to the Certificate of Analysis (CoA) provided by the supplier.

Supplier	Product Number	Purity (HPLC, % Area)	Identity (¹ H NMR, Mass Spec)	Residual Solvents (GC-HS, ppm)	Water Content (Karl Fischer, %)
Supplier A	A-DM-001	99.8%	Conforms	Acetone: <100, Methanol: <50	0.15%
Supplier B	B-DM-002	99.5%	Conforms	Ethanol: <200	0.25%
Supplier C	C-DM-003	99.9%	Conforms	Isopropanol: <150	0.10%
Supplier D	D-DM-004	99.7%	Conforms	Dichloromethane: <10	0.20%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established analytical techniques for olanzapine and its metabolites.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.5).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve an accurately weighed amount of the **desmethyloanzapine** reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

- Procedure: Inject 10 μ L of the sample solution into the HPLC system. The purity is calculated based on the area percentage of the principal peak relative to the total peak area.

2. Identity Confirmation by ^1H NMR and Mass Spectrometry

- ^1H NMR Spectroscopy:
 - Instrumentation: 400 MHz NMR spectrometer.
 - Sample Preparation: Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO- d_6).
 - Procedure: Acquire the proton NMR spectrum and compare the chemical shifts and coupling constants with the known structure of **desmethyloanzapine**.
- Mass Spectrometry (MS):
 - Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
 - Procedure: Infuse a dilute solution of the reference standard into the mass spectrometer. Confirm the identity by observing the protonated molecular ion $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of **desmethyloanzapine** (298.41 g/mol).[\[1\]](#)[\[12\]](#)[\[13\]](#)

3. Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

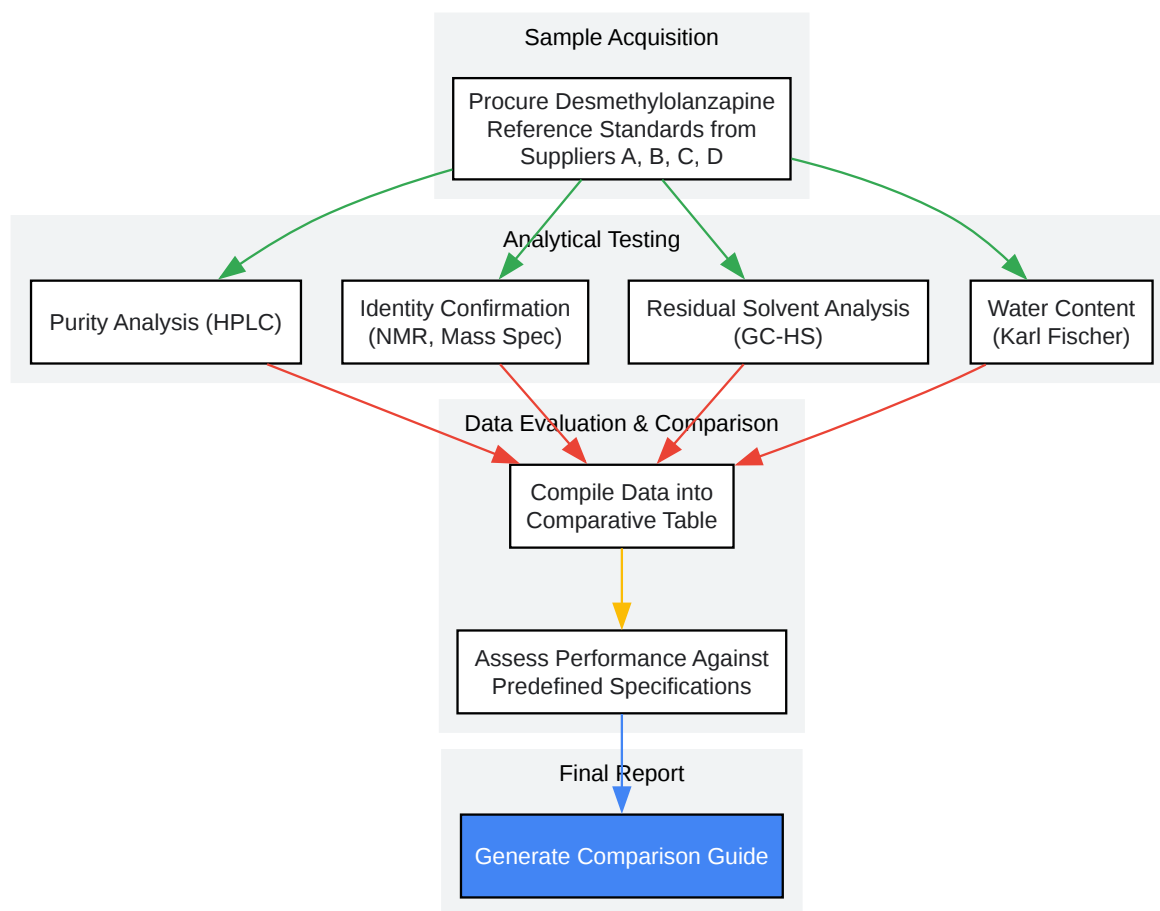
- Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
- Column: A suitable capillary column for solvent analysis (e.g., DB-624).
- Oven Program: A temperature gradient program suitable for the separation of common residual solvents.
- Sample Preparation: Accurately weigh about 100 mg of the reference standard into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).
- Procedure: Analyze the headspace gas and quantify the residual solvents against a calibrated standard.

4. Water Content Determination by Karl Fischer Titration

- Instrumentation: A coulometric Karl Fischer titrator.
- Sample Preparation: Accurately weigh a suitable amount of the reference standard and introduce it into the titration cell.
- Procedure: The instrument automatically titrates the water present in the sample, and the water content is reported as a percentage.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis and comparison of commercially available **desmethyloanzapine** reference standards.



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Caption: Workflow for Benchmarking Reference Standards.

This guide serves as a valuable resource for making informed decisions when selecting a **desmethyloanzapine** reference standard. By considering the key performance attributes and understanding the underlying analytical methodologies, researchers can ensure the quality and reliability of their analytical results. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific information.

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